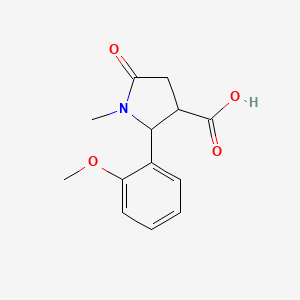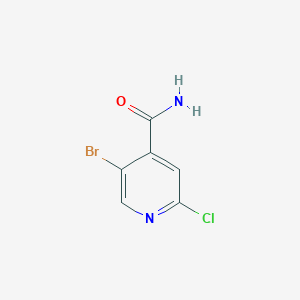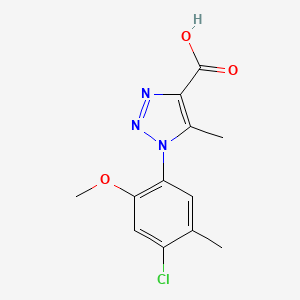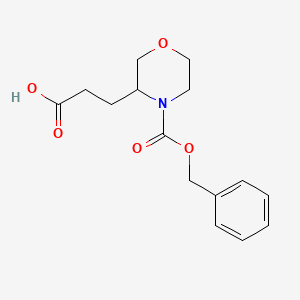
4-Cbz-2-carboxymethyl-morpholine
Overview
Description
4-Cbz-2-carboxymethyl-morpholine is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 . It is a brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is {4-[(benzyloxy)carbonyl]-2-morpholinyl}acetic acid . The InChI code for this compound is 1S/C14H17NO5/c16-13(17)8-12-9-15(6-7-19-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a brown liquid . It has a molecular weight of 279.29 and a molecular formula of C14H17NO5 .Scientific Research Applications
Synthesis and Chemical Properties
4-Cbz-2-carboxymethyl-morpholine is a versatile chemical intermediate used in various synthesis processes. It is especially noted for its role in the synthesis of N-Vinyloxazolidinones and Morpholines from amino alcohols and vinylsulfonium salts. The choice of the N-protecting group, such as N-Cbz, significantly impacts the synthesis outcome, leading to high-yielding processes. This has been demonstrated through detailed analysis including nanospray mass spectrometry, which provides insights into the reaction's success and the fate of reactive intermediates in unsuccessful reactions (M. Yar et al., 2012).
Biomedical Research
In biomedical research, derivatives of this compound have been studied for their pharmacological properties. For example, thrombin inhibitors incorporating a novel 4-amino-morpholinone scaffold, derived from this compound, have been synthesized. These inhibitors are designed to mimic key peptides and have been used to probe the inhibitor binding site of alpha-thrombin, revealing significant insights into enzyme-inhibitor interactions. This has implications for the development of new anticoagulant drugs with high specificity and efficacy (J. Nilsson et al., 2003).
Material Science and Technology
In the field of material science and technology, this compound has found application in the synthesis of complexing agents for metal deposition processes. This is particularly relevant in the development of high-efficiency solar cells, where it has been used to modify the deposition process of Zn(S,O) buffer layers on Cu(In,Ga)Se2-based solar cells. The introduction of morpholine as a complexing agent has led to improved deposition rates and material properties, contributing to the advancement of solar cell technology (T. Hildebrandt et al., 2018).
properties
IUPAC Name |
2-(4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-13(17)8-12-9-15(6-7-19-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIWDGIRSHDAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695711 | |
| Record name | {4-[(Benzyloxy)carbonyl]morpholin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
702693-24-1 | |
| Record name | {4-[(Benzyloxy)carbonyl]morpholin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1452285.png)


![Sodium 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiolate](/img/structure/B1452291.png)





![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)